molecular formula C61H101O9P B12771896 Mannosyl-1-phosphorylundecaprenol CAS No. 19427-26-0

Mannosyl-1-phosphorylundecaprenol

Cat. No.: B12771896
CAS No.: 19427-26-0
M. Wt: 1009.4 g/mol
InChI Key: IGWCSVFNNDSUBK-IIQFAAMESA-N
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Description

Mannosyl-1-phosphorylundecaprenol is a glycolipid involved in the biosynthesis of glycoproteins and polysaccharides. It plays a crucial role in the transfer of mannose residues during the formation of glycan chains, which are essential for various biological processes. This compound is particularly significant in the context of bacterial cell wall biosynthesis and protein glycosylation in eukaryotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mannosyl-1-phosphorylundecaprenol is synthesized enzymatically. The process involves the transfer of mannose from guanosine diphosphate-mannose (GDP-mannose) to undecaprenyl phosphate. This reaction is catalyzed by mannosyltransferases, which are membrane-bound enzymes .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of microorganisms such as Micrococcus luteus. The enzyme responsible for its synthesis, mannosylphosphorylundecaprenol synthase, is partially purified from the membrane fractions of these microorganisms .

Chemical Reactions Analysis

Types of Reactions: Mannosyl-1-phosphorylundecaprenol primarily undergoes glycosylation reactions. It acts as a donor of mannose residues in the biosynthesis of glycoproteins and polysaccharides .

Common Reagents and Conditions: The glycosylation reactions involving this compound typically require GDP-mannose as the mannose donor and specific mannosyltransferases as catalysts. The reactions are carried out in the presence of magnesium ions and at a pH of around 8.0 .

Major Products: The major products of these reactions are glycoproteins and polysaccharides with mannose residues incorporated into their structures .

Mechanism of Action

Mannosyl-1-phosphorylundecaprenol functions as a mannose donor in glycosylation reactions. The mannose residue is transferred from GDP-mannose to the acceptor molecule, which can be a protein or a polysaccharide. This transfer is catalyzed by mannosyltransferases, which are specific to the type of glycosylation being carried out .

Properties

CAS No.

19427-26-0

Molecular Formula

C61H101O9P

Molecular Weight

1009.4 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate

InChI

InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61-/m1/s1

InChI Key

IGWCSVFNNDSUBK-IIQFAAMESA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

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